6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains nitrogen atoms within its ring structure.
Preparation Methods
The synthesis of 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide or phosphorus oxychloride .
Chemical Reactions Analysis
6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium methoxide, phosphorus oxychloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for studying enzyme inhibition and receptor antagonism.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes such as Wnt signaling . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: The parent compound without the chlorine substitution.
Pyrrolo[1,2-d][1,3,4]oxadiazines: Precursors in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones.
Phosphoinositide 3-kinase inhibitors: Compounds with similar biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFLHOSBGDGHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670661 |
Source
|
Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-34-1 |
Source
|
Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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